

# Application Notes and Protocols for Intracerebroventricular (ICV) Administration of (R)-(+)-HA-966

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## Compound of Interest

Compound Name: (R)-(+)-HA-966

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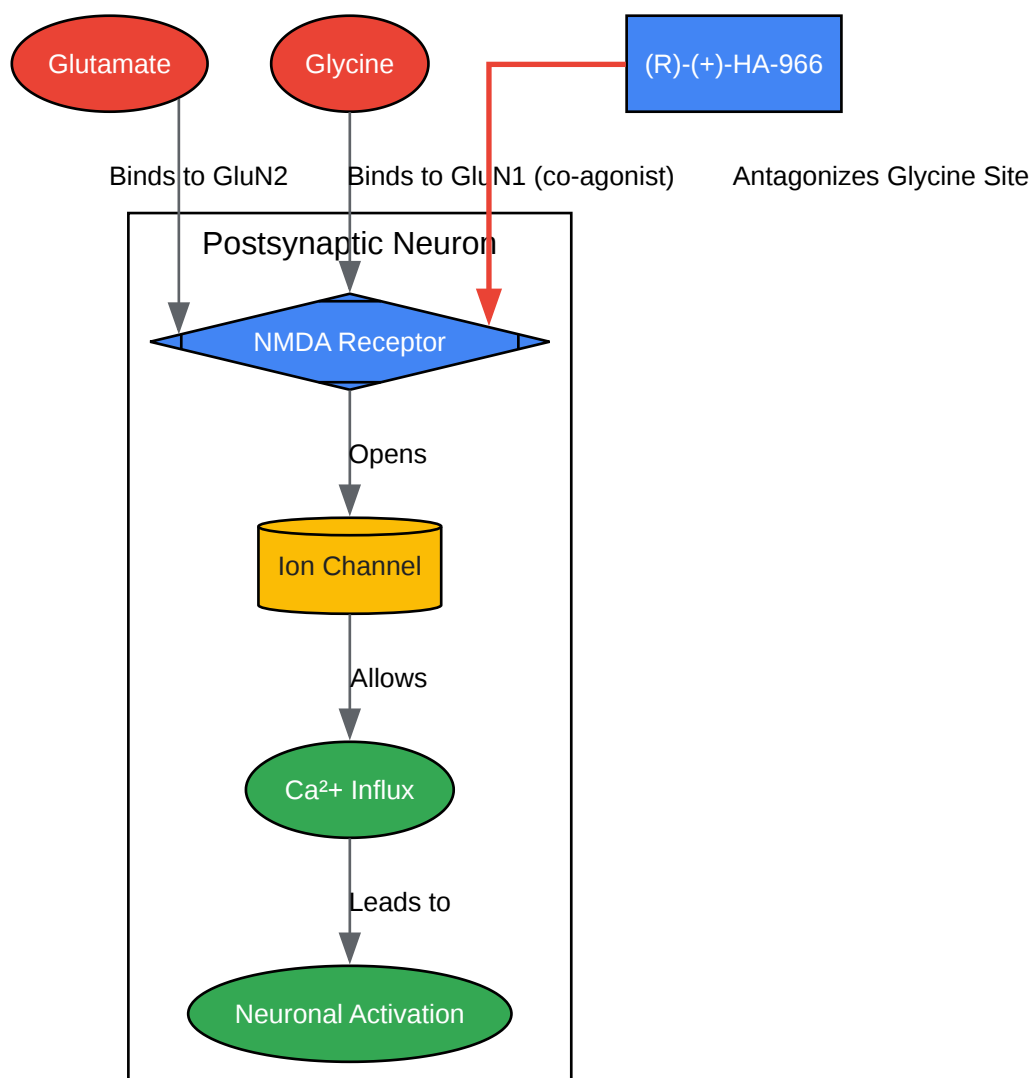
For Researchers, Scientists, and Drug Development Professionals

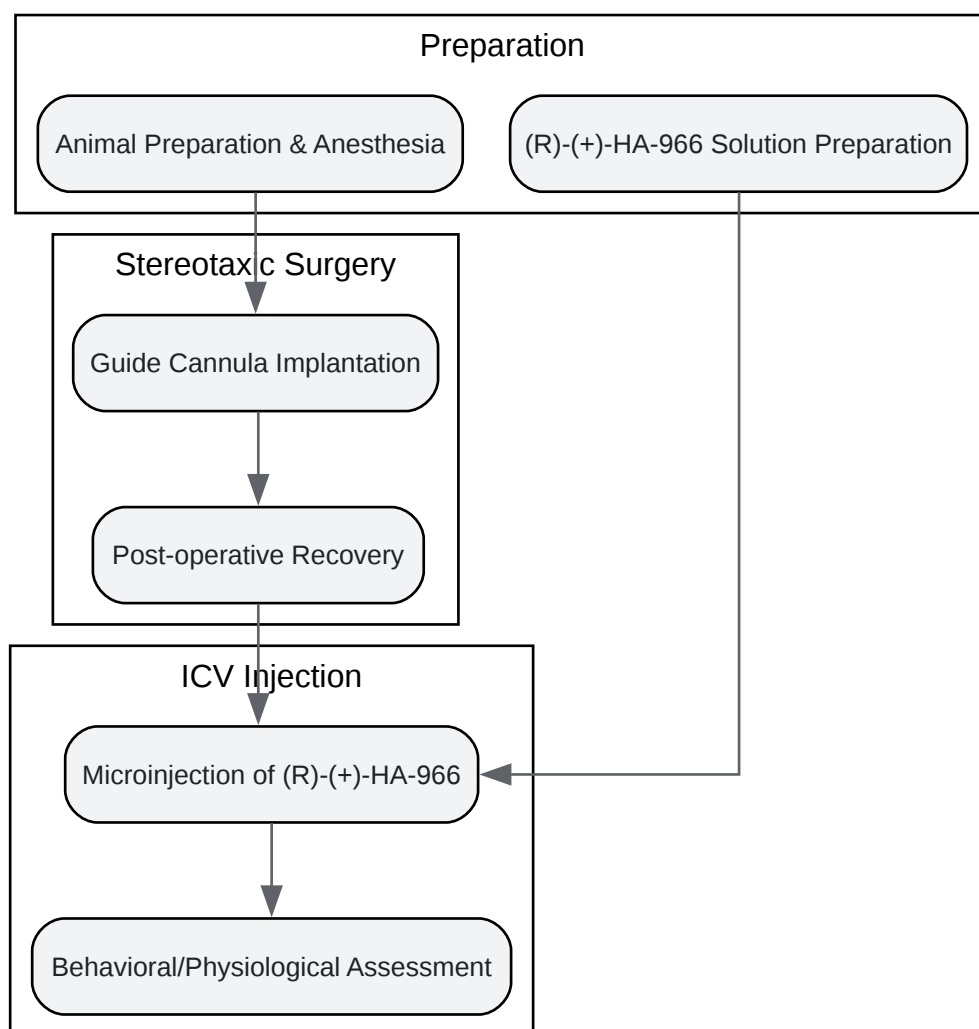
## Introduction

**(R)-(+)-HA-966** is the active enantiomer of HA-966, a compound known for its selective antagonist activity at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] This site is a crucial target for modulating glutamatergic neurotransmission, which is implicated in numerous physiological and pathological processes in the central nervous system (CNS). Intracerebroventricular (ICV) administration is a valuable technique that bypasses the blood-brain barrier, allowing for the direct and targeted delivery of compounds like **(R)-(+)-HA-966** to the brain.[3] These application notes provide a detailed protocol for the ICV administration of **(R)-(+)-HA-966** in a rat model, along with quantitative data on its effects and a visualization of its mechanism of action.

## Mechanism of Action

**(R)-(+)-HA-966** acts as a selective antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor.[4] Glycine is a co-agonist at the NMDA receptor, and its binding is essential for the receptor's activation by glutamate. By binding to this site, **(R)-(+)-HA-966** allosterically inhibits NMDA receptor function, thereby reducing calcium influx and dampening excessive neuronal excitation. This mechanism underlies its observed neuroprotective, anticonvulsant, and anxiolytic-like properties.[5]





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